Sophocarpine hydrobromide

概要

説明

Sophocarpine hydrobromide is a derivative of sophocarpine, a natural quinolizidine alkaloid found in various species of the Sophora genus, such as Sophora flavescens Ait. This compound has been traditionally used in Chinese herbal medicine for its diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer effects .

準備方法

Synthetic Routes and Reaction Conditions: Sophocarpine can be extracted from the roots of Sophora flavescens Ait. The extraction process involves several steps, including drying, grinding, and solvent extraction using ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate sophocarpine .

Industrial Production Methods: In an industrial setting, the extraction process is scaled up using large extraction tanks and continuous chromatography systems. The purified sophocarpine is then reacted with hydrobromic acid to form sophocarpine hydrobromide. The reaction is typically carried out under controlled temperature and pH conditions to ensure high yield and purity .

化学反応の分析

Types of Reactions: Sophocarpine hydrobromide undergoes various chemical reactions, including:

Oxidation: Sophocarpine can be oxidized to form sophocarpine N-oxide.

Reduction: Reduction reactions can convert this compound back to sophocarpine.

Substitution: Halogenation reactions can substitute the hydrogen atoms in sophocarpine with halogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products:

Oxidation: Sophocarpine N-oxide.

Reduction: Sophocarpine.

Substitution: Halogenated derivatives of sophocarpine.

科学的研究の応用

Pharmacological Properties

Sophocarpine hydrobromide exhibits a wide range of bioactive effects, making it a promising candidate for various therapeutic applications. Key pharmacological properties include:

- Anti-inflammatory Effects : Sophocarpine has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. Studies indicate its efficacy in models of colitis and other inflammatory diseases by regulating the NF-κB signaling pathway .

- Anticancer Activity : Research highlights sophocarpine's potential in cancer therapy, demonstrating its ability to enhance antitumor immunity and inhibit tumor growth across various cancer types, including lung, colorectal, and liver cancers . It has been suggested that sophocarpine may work synergistically with other chemotherapeutic agents to improve patient outcomes .

- Antiviral Properties : Sophocarpine has demonstrated significant antiviral activity against hepatitis B virus (HBV), with studies showing a reduction in hepatitis B surface antigen (HBsAg) levels in vitro. This suggests its potential as a therapeutic agent for viral hepatitis .

- Analgesic Effects : The compound has been noted for its analgesic properties, providing pain relief in various models of acute and chronic pain .

- Endocrine Regulation : Sophocarpine also exhibits endocrine regulatory effects, which may have implications for metabolic disorders such as diabetes. Research indicates its potential to ameliorate symptoms associated with type 1 diabetes .

Case Studies

Several studies have documented the effectiveness of this compound in clinical and experimental settings:

- Inflammatory Diseases : A study demonstrated that sophocarpine significantly reduced inflammation in a rat model of colitis by modulating the SIRT1/NF-κB signaling pathway, indicating its potential for treating inflammatory bowel diseases .

- Cancer Treatment : Research involving sophocarpine's anticancer properties revealed that it enhances the efficacy of existing chemotherapeutics while reducing side effects, suggesting a role as an adjunct therapy in cancer treatment regimens .

- Viral Infections : In vitro studies confirmed that sophocarpine effectively reduces HBV replication and secretion, supporting its further investigation as a treatment for chronic hepatitis B infection .

作用機序

Sophocarpine hydrobromide exerts its effects through multiple molecular targets and pathways:

Anti-inflammatory: Inhibits the NF-κB pathway, reducing the production of pro-inflammatory cytokines.

Antiviral: Interferes with viral replication by inhibiting viral enzymes.

Anticancer: Induces apoptosis in cancer cells by activating the PI3K/AKT and MAPK pathways

類似化合物との比較

Sophocarpine hydrobromide is compared with other quinolizidine alkaloids such as:

Sophoridine: Similar anti-inflammatory and antiviral properties but less potent.

Matrine: More effective in treating certain types of cancer but has different molecular targets.

Aloperine: Exhibits strong anti-inflammatory effects but limited antiviral activity

This compound stands out due to its broad spectrum of pharmacological activities and its potential for therapeutic applications in various diseases.

生物活性

Sophocarpine hydrobromide, a derivative of the natural alkaloid sophocarpine, has garnered attention for its diverse biological activities, particularly in pharmacological applications. This compound is primarily extracted from the Sophora genus, notably Sophora flavescens, and has been utilized in traditional Chinese medicine for its therapeutic properties. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

Overview of Biological Activities

This compound exhibits a wide range of biological activities, including:

- Anti-inflammatory

- Antiviral

- Anticancer

- Cardiovascular protection

- Analgesic effects

- Endocrine regulation

These activities are attributed to its ability to modulate various signaling pathways such as NF-κB, MAPK, PI3K/AKT, and AMPK pathways .

Cellular Effects

This compound influences several cellular processes:

- Apoptosis : Induces programmed cell death in cancer cells.

- Autophagy : Promotes the degradation of cellular components.

- Ion Channel Modulation : Inhibits sodium (Na+), calcium (Ca2+), and potassium (K+) currents in cardiac myocytes, which is crucial for maintaining cardiac rhythm. This modulation results in reduced action potential amplitude and maximal depolarization velocity .

Signaling Pathways

The compound interacts with multiple signaling pathways:

- PI3K/AKT Pathway : Suppresses this pathway in gastric cancer cells, promoting apoptosis and autophagy.

- NF-κB Pathway : Modulates inflammatory responses by affecting cytokine production and immune cell activation .

Pharmacokinetics

This compound follows a two-compartment model for distribution within the body. It is detectable in various tissues and has a relatively short half-life, which necessitates careful consideration in therapeutic applications .

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound:

- In vitro studies show that it effectively reduces tumor cell viability in various cancer types, including hepatocellular carcinoma and prostate cancer.

- A study indicated that sophocarpine significantly reduced hepatitis B surface antigen (HBsAg) levels in HepG2.2.15 cells, highlighting its antiviral properties against hepatitis B virus (HBV) .

Anti-inflammatory Effects

Research has shown that this compound possesses strong anti-inflammatory properties:

- It mitigates experimental colitis by modulating immune responses and cytokine levels.

- In animal models, it has been shown to reduce inflammation markers and improve outcomes in conditions such as asthma and colitis .

Case Studies

- Cancer Treatment : In a study involving gastric cancer cells, this compound was found to induce apoptosis through the suppression of the PI3K/AKT pathway. The results indicated a significant decrease in cell viability when treated with varying concentrations of the compound.

- Hepatitis B Virus : A comparative study demonstrated that sophocarpine exhibited superior efficacy over other alkaloids in reducing HBsAg levels in HBV-infected cell lines. This suggests its potential as a therapeutic agent against HBV infections .

特性

IUPAC Name |

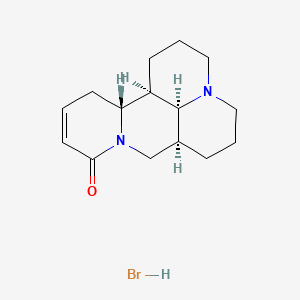

(1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O.BrH/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14;/h1,7,11-13,15H,2-6,8-10H2;1H/t11-,12+,13+,15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBQEIQEBNYSFK-PUILLJIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN3C(CC=CC3=O)C4C2N(C1)CCC4.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CN3[C@H](CC=CC3=O)[C@@H]4[C@H]2N(C1)CCC4.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6483-15-4 (Parent) | |

| Record name | Sophocarpine, hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078003711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00999263 | |

| Record name | 13,14-Didehydromatridin-15-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00999263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78003-71-1 | |

| Record name | Sophocarpine, hydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078003711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13,14-Didehydromatridin-15-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00999263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Sophocarpine Hydrobromide's anti-arrhythmic effects?

A1: While the exact mechanism is not fully elucidated in the provided research, this compound appears to exert its anti-arrhythmic effects through a combination of actions on the myocardium and the nervous system []. Interestingly, the research suggests its effects are not closely linked to myocardial β-receptors, as it had negligible impact on myocardial cAMP content in mice []. This suggests that other pathways are involved in its therapeutic effect.

Q2: What is the role of the central nervous system in the bronchospasmolytic effect of this compound?

A2: Research suggests that the central nervous system plays a key role in the bronchospasmolytic effect of this compound. Administering the compound into either the vertebral artery or the cisterna cerebello-medullaris of rabbits successfully blocked the bronchoconstrictor effect of acetylcholine []. Further reinforcing the CNS involvement, this bronchospasmolytic effect was subsequently blocked by administering propranolol to the same CNS locations [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。